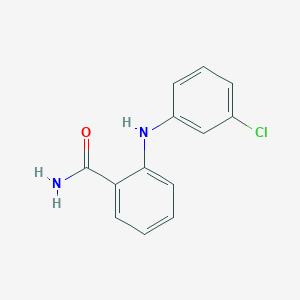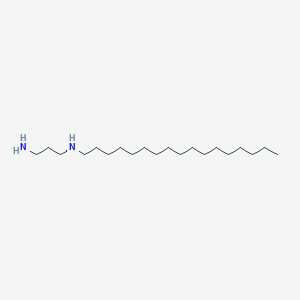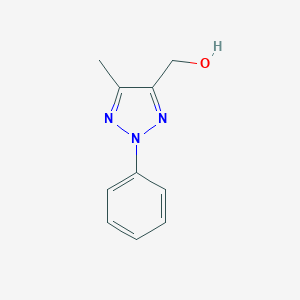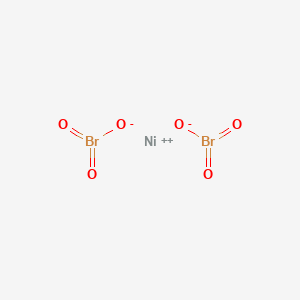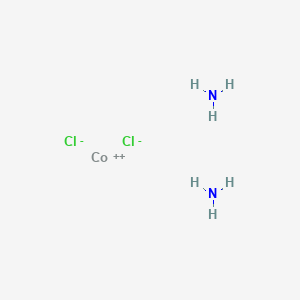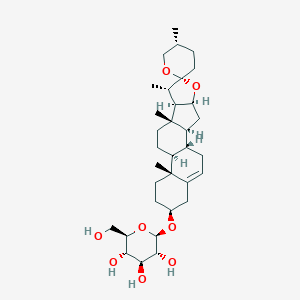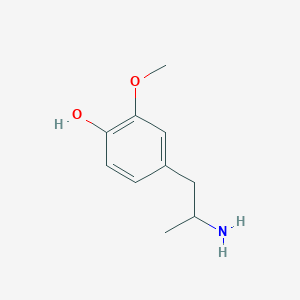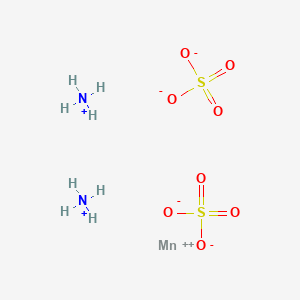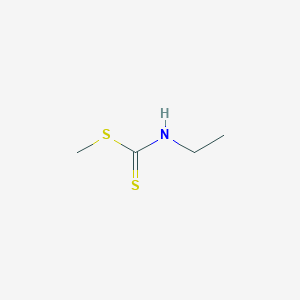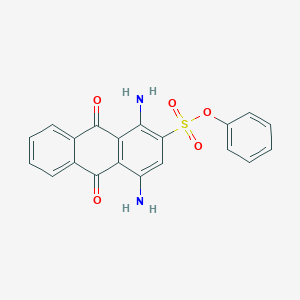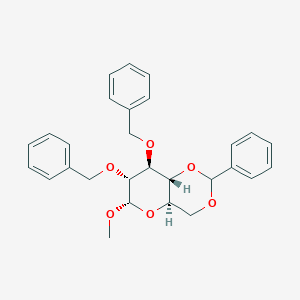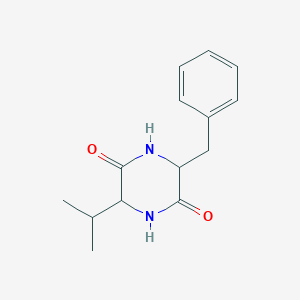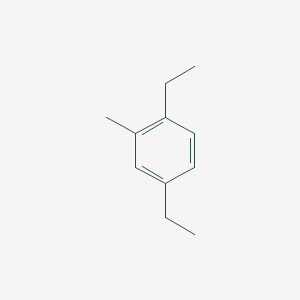
1,4-Diethyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethyl-2-methylbenzene, also known as para-ethyltoluene, is a chemical compound belonging to the family of alkylbenzenes. It is a colorless liquid with a boiling point of 185°C and a molecular weight of 150.23 g/mol. This compound is widely used in the chemical industry as a solvent, and it has several other applications as well.
Mécanisme D'action
The mechanism of action of 1,4-Diethyl-2-methylbenzene is not well understood. However, it is believed to act as a non-specific depressant of the central nervous system. It has been shown to have sedative effects in animal models.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,4-Diethyl-2-methylbenzene are not well studied. However, it has been shown to have a low acute toxicity in animal models. It is not known to have any mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,4-Diethyl-2-methylbenzene in lab experiments is its low toxicity. It is also readily available and relatively inexpensive. However, its low boiling point and high volatility can make it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for the research of 1,4-Diethyl-2-methylbenzene. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the study of its toxicity and potential health effects. Additionally, it could be used as a solvent in the synthesis of new organic compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,4-Diethyl-2-methylbenzene can be achieved through several methods. One of the most common methods is the Friedel-Crafts alkylation reaction. In this reaction, toluene is reacted with a mixture of ethyl chloride and aluminum chloride in the presence of a catalyst such as hydrochloric acid. The reaction produces 1,4-Diethyl-2-methylbenzene as the main product.
Applications De Recherche Scientifique
1,4-Diethyl-2-methylbenzene has several applications in scientific research. It is used as a solvent in the synthesis of various organic compounds. It is also used as a reference material in gas chromatography for the identification of other alkylbenzenes. Additionally, it is used as a standard in the analysis of environmental samples such as air and water.
Propriétés
Numéro CAS |
13632-94-5 |
|---|---|
Nom du produit |
1,4-Diethyl-2-methylbenzene |
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1,4-diethyl-2-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-6-7-11(5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 |
Clé InChI |
ZEHGGUIGEDITMM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)C |
SMILES canonique |
CCC1=CC(=C(C=C1)CC)C |
Autres numéros CAS |
13632-94-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



